molecular formula C8H7ClN2O2 B14754412 Benzoxazole, 2-amino-5-chloro-6-methoxy- CAS No. 2139-00-6

Benzoxazole, 2-amino-5-chloro-6-methoxy-

Cat. No.: B14754412
CAS No.: 2139-00-6
M. Wt: 198.60 g/mol
InChI Key: GOYJQKVVEOIVCJ-UHFFFAOYSA-N
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Description

Benzoxazole, 2-amino-5-chloro-6-methoxy- is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s structure consists of a benzene ring fused to an oxazole ring, with amino, chloro, and methoxy substituents at specific positions, making it a unique and valuable molecule for various research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 2-amino-5-chloro-6-methoxy-benzoxazole, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield. Microwave irradiation and other advanced techniques are also utilized to achieve high yields in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-amino-5-chloro-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2,5-dione derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Benzoxazole, 2-amino-5-chloro-6-methoxy- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoxazole, 2-amino-5-chloro-6-methoxy- involves targeting specific enzymes and proteins. For instance, it can inhibit DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer cell proliferation. The compound’s molecular structure allows it to interact with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoxazole, 2-amino-5-chloro-6-methoxy- include:

  • 2-Aminobenzoxazole
  • 5-Chloro-2-mercaptobenzoxazole
  • 2-Amino-5-chlorobenzoxazole

Uniqueness

What sets benzoxazole, 2-amino-5-chloro-6-methoxy- apart from these similar compounds is the presence of the methoxy group at the 6-position. This unique substitution pattern enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

2139-00-6

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

5-chloro-6-methoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7ClN2O2/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11)

InChI Key

GOYJQKVVEOIVCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC(=N2)N)Cl

Origin of Product

United States

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